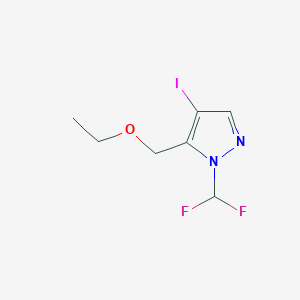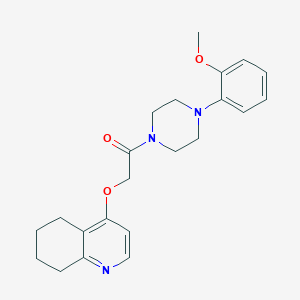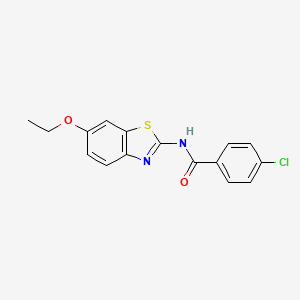![molecular formula C10H13N5O3 B2946175 [1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 2-amino-7-hydroxy-5-methyl-, ethyl ester CAS No. 2034235-81-7](/img/structure/B2946175.png)
[1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 2-amino-7-hydroxy-5-methyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 2-amino-7-hydroxy-5-methyl-, ethyl ester: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique triazolo-pyrimidine structure, which imparts specific chemical properties and reactivity.
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that ethyl 2-(2-amino-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate may also interact with various biological targets.
Mode of Action
In the crystal structure of the compound, the amino group forms hydrogen bonds to the n atoms of the triazole rings of adjacent molecules . This could potentially influence its interaction with biological targets.
Biochemical Pathways
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to exhibit diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
It’s known that the amino group of the compound forms hydrogen bonds to the n atoms of the triazole rings of adjacent molecules, generating a ribbon running along the a axis . This could potentially influence its molecular and cellular effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 2-amino-7-hydroxy-5-methyl-, ethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the triazolo-pyrimidine core. This is followed by functional group modifications to introduce the acetic acid, amino, hydroxy, and ethyl ester groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, leading to the formation of corresponding oxides and imines.
Reduction: Reduction reactions can target the triazolo-pyrimidine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides and imines, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, the compound’s potential bioactivity is explored. It may serve as a lead compound for developing new drugs or as a probe for studying biological pathways.
Medicine: The compound’s pharmacological properties are of interest in medicinal chemistry. It may exhibit therapeutic effects, such as antimicrobial or anticancer activity, warranting further investigation.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar core structure but lacks the acetic acid and ethyl ester groups.
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Another related compound with a similar triazolo-pyrimidine core but different functional groups.
Uniqueness: The presence of the acetic acid, amino, hydroxy, and ethyl ester groups in [1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 2-amino-7-hydroxy-5-methyl-, ethyl ester imparts unique chemical properties and reactivity, distinguishing it from similar compounds
Eigenschaften
IUPAC Name |
ethyl 2-(2-amino-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c1-3-18-7(16)4-6-5(2)12-10-13-9(11)14-15(10)8(6)17/h3-4H2,1-2H3,(H3,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSTUZSIZHXXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C2N=C(NN2C1=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-dioxo-4-(prop-2-en-1-yl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B2946093.png)
![2-chloro-N-[(2,3-dimethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2946095.png)

![N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2946098.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2946102.png)

![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one](/img/structure/B2946104.png)
![4-[3-(2-methanesulfonamidophenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2946107.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B2946109.png)
![N-[2-(3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2946111.png)
![3-(1'-Methyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-amine](/img/structure/B2946112.png)

